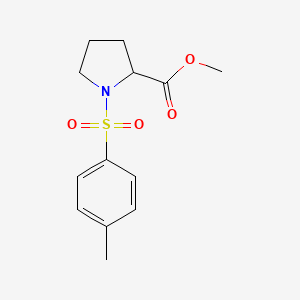

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

概要

説明

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . It is typically a white crystalline solid or powder that is stable at room temperature and soluble in some organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and other chemical products .

準備方法

The synthesis of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be achieved through various chemical reactions. One common method involves the reaction of 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate has shown promise in the treatment of several diseases, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of certain enzymes and modulation of signaling pathways relevant to pain and inflammation.

Case Study: Pain Management

A study demonstrated that this compound effectively reduces pain responses in animal models by inhibiting the activity of cyclooxygenase enzymes, which play a critical role in the inflammatory process. The results indicated a significant reduction in pain scores compared to control groups, highlighting its potential for developing new analgesics.

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its sulfonamide group is particularly useful for introducing functional diversity into synthetic pathways.

Synthesis Pathway

The compound can be synthesized through a multi-step process involving:

- Mannich Reaction : Utilizing diethylamine and glycine ethyl ester to form an intermediate.

- Cyclization : Leading to the formation of the pyrrolidine ring.

- Functionalization : Introducing the sulfonyl group to yield this compound.

The overall synthesis is noted for its mild reaction conditions and high yields, making it suitable for large-scale production.

Biochemical Research

Enzyme Interaction Studies

Research indicates that this compound interacts with various enzymes, including cytochrome P450. These interactions can lead to significant alterations in metabolic pathways, influencing drug metabolism and efficacy.

Table: Enzyme Interaction Summary

作用機序

The mechanism of action of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.

1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields .

生物活性

Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a methyl sulfonyl group and a carboxylate moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides, followed by esterification with methyl esters.

General Synthesis Steps:

- Formation of Pyrrolidine Derivative:

- Reacting pyrrolidine with appropriate electrophiles.

- Sulfonylation:

- Treating the pyrrolidine derivative with 4-methylphenylsulfonyl chloride.

- Esterification:

- Reaction with methyl chloroformate to yield the final product.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that this compound exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Inhibited | 32 µg/mL |

| Staphylococcus aureus | Inhibited | 16 µg/mL |

| Candida albicans | Moderate inhibition | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study:

A study conducted on RAW264.7 macrophage cells revealed that treatment with the compound resulted in a dose-dependent reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The sulfonamide moiety may interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation: The compound may act as an allosteric modulator at certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Activity Profile |

|---|---|

| N-(4-Methylphenyl)benzamide | Moderate antibacterial but weak anti-inflammatory |

| Sulfadiazine | Strong antibacterial but high toxicity |

| Methylsulfonylpyrimidine derivatives | Anti-inflammatory and lower toxicity |

特性

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRPAGBRJCRZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。